synthesis and characterization of 4-nitro-1H-pyrazole-3,5-dicarboxylic acid
synthesis and characterization of 4-nitro-1H-pyrazole-3,5-dicarboxylic acid
An In-depth Technical Guide to the Synthesis and Characterization of 4-nitro-1H-pyrazole-3,5-dicarboxylic acid
Introduction
For researchers, scientists, and professionals in drug development, pyrazole derivatives represent a cornerstone of heterocyclic chemistry, demonstrating a vast spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1] Their rigid, planar structure and capacity for diverse functionalization make them privileged scaffolds in medicinal chemistry and versatile building blocks in materials science, particularly as ligands in the formation of Metal-Organic Frameworks (MOFs).[2]
This guide focuses on a highly functionalized derivative, 4-nitro-1H-pyrazole-3,5-dicarboxylic acid . The presence of two carboxylic acid moieties, a reactive pyrazole ring, and an electron-withdrawing nitro group makes this molecule a uniquely valuable synthon for creating complex molecular architectures. The carboxylic acid groups offer sites for coordination with metal ions or conversion into amides and esters, while the nitro group can be a precursor for an amino group or be utilized for its energetic properties.
This document serves as a senior application scientist's technical guide, providing a field-proven perspective on the synthesis and rigorous characterization of this compound. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system, grounded in authoritative references.
Molecular Overview
| Property | Value | Source |
| IUPAC Name | 4-Nitro-1H-pyrazole-3,5-dicarboxylic acid | N/A |
| CAS Number | 62078-43-7 | [3] |
| Molecular Formula | C₅H₃N₃O₆ | [3] |
| Molecular Weight | 201.10 g/mol | [3] |
| Canonical SMILES | C1(=C(C(=O)O)N(N=C1[O-])[H])C(=O)O | N/A |
Strategic Synthesis Pathway
The synthesis of 4-nitro-1H-pyrazole-3,5-dicarboxylic acid is most logically approached via a two-step process. First, a readily available precursor, 3,5-dimethyl-1H-pyrazole, is oxidized to form the parent dicarboxylic acid. Subsequently, the C4 position of the pyrazole ring is nitrated. This staged approach is necessary because direct functionalization of the dimethyl precursor is less controlled and the methyl groups are excellent handles for oxidation to the desired carboxylic acids.
Part 1: Synthesis of 1H-Pyrazole-3,5-dicarboxylic acid (Precursor)
Principle: This step employs a strong oxidizing agent, potassium permanganate (KMnO₄), to convert the two methyl groups of 3,5-dimethyl-1H-pyrazole into carboxylic acids. The reaction is performed in an aqueous medium at elevated temperatures to ensure sufficient reactivity.[4] The choice of KMnO₄ is deliberate; it is a potent, cost-effective oxidant capable of cleaving the robust C-H bonds of the methyl groups under these conditions.
Experimental Protocol:
-
Dissolution: In a 2 L round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 78.5 g (0.818 mol) of 3,5-dimethyl-1H-pyrazole in 700 mL of water. Heat the mixture to 70°C to ensure complete dissolution.
-
Oxidation: Slowly and portion-wise, add 517 g (3.271 mol) of potassium permanganate to the heated solution. Causality: The addition must be gradual to control the exothermic reaction and maintain the temperature below 90°C. A rapid addition can lead to an uncontrolled exotherm and potential boil-over.
-
Reaction Monitoring: The progress of the reaction is visually indicated by the disappearance of the purple color of the permanganate ion and the formation of a brown manganese dioxide (MnO₂) precipitate.
-
Work-up: Once the addition is complete and the purple color has dissipated, cool the mixture to room temperature. Filter the suspension through a Celite pad to remove the MnO₂ precipitate. Wash the filter cake thoroughly with water to recover all the product.
-
Acidification & Isolation: Combine the filtrate and washings. Acidify the clear solution to a pH of 2 using concentrated hydrochloric acid (HCl). Causality: The dicarboxylic acid product exists as its potassium salt in the basic reaction mixture. Acidification protonates the carboxylate groups, causing the neutral, less soluble dicarboxylic acid to precipitate out of the solution.
-
Crystallization & Collection: Allow the acidified solution to stand overnight in a cold room (approx. 4°C) to ensure complete precipitation. Collect the white crystalline product by filtration, wash with a small amount of cold water, and dry under vacuum.
-
Expected Yield: A typical yield for this procedure is around 33-40%.[4]
Part 2: Nitration of 1H-Pyrazole-3,5-dicarboxylic acid
Principle: The nitration of the pyrazole ring at the C4 position requires a potent nitrating agent. The two carboxylic acid groups are strongly electron-withdrawing, deactivating the ring towards electrophilic substitution. Therefore, a harsh nitrating mixture, typically fuming nitric acid in concentrated sulfuric acid, is necessary to generate a sufficient concentration of the nitronium ion (NO₂⁺) electrophile to drive the reaction.
Experimental Protocol:
-
Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath, carefully add 50 mL of concentrated sulfuric acid (98%). With continuous stirring, slowly add 25 mL of fuming nitric acid (>90%). Prepare this mixture fresh before use. Safety: This is a highly exothermic and hazardous procedure. It must be performed in a chemical fume hood with appropriate personal protective equipment (acid-resistant gloves, lab coat, face shield).
-
Reaction Setup: In a separate three-neck flask equipped with a stirrer and a thermometer, add 15.6 g (0.1 mol) of dry 1H-pyrazole-3,5-dicarboxylic acid.
-
Nitration Reaction: Cool the flask containing the pyrazole starting material to 0-5°C. Slowly add the pre-chilled nitrating mixture dropwise via an addition funnel, ensuring the internal temperature does not exceed 10°C.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Isolation: Carefully pour the reaction mixture onto a large volume of crushed ice (approx. 500 g) with vigorous stirring. This will precipitate the crude product. Causality: The nitrated product is insoluble in the acidic aqueous solution, while any unreacted starting material may have some solubility. Quenching on ice also serves to safely dilute the strong acid mixture.
-
Purification: Collect the solid precipitate by filtration. Wash the crude product extensively with cold water until the washings are neutral to pH paper. Recrystallize the solid from hot water or an ethanol/water mixture to obtain the pure 4-nitro-1H-pyrazole-3,5-dicarboxylic acid.
-
Drying: Dry the purified product in a vacuum oven at 60-70°C.
Comprehensive Characterization
To confirm the identity, structure, and purity of the synthesized product, a suite of analytical techniques must be employed.
Expected Analytical Data
| Technique | Expected Result | Rationale & Interpretation |
| ¹H NMR | No signal in the aromatic region (6.5-8.0 ppm). Broad singlets for COOH and NH protons (variable, >10 ppm in DMSO-d₆). | The key confirmation of successful C4-nitration is the disappearance of the C4-H proton signal, which appears as a singlet around 7.1 ppm in the starting material.[5][6] The carboxylic acid and N-H protons are acidic and their signals are typically broad and solvent-dependent. |
| ¹³C NMR | Three distinct signals for the pyrazole ring carbons and one for the carboxyl carbons. | The C4 carbon signal will be significantly shifted due to the direct attachment of the nitro group. General trends for nitropyrazoles suggest the C3/C5 signals will also be affected.[7] |
| FT-IR (KBr, cm⁻¹) | ~3400 (N-H stretch), ~3100-2500 (broad, O-H stretch), ~1720 (C=O stretch), ~1550 (asymmetric NO₂ stretch), ~1350 (symmetric NO₂ stretch), ~1450 (C=N stretch). | The presence of strong, characteristic absorption bands for the nitro group (NO₂) and the disappearance of bands associated with C-H bending of the C4-H are critical indicators. The broad O-H and sharp C=O bands confirm the carboxylic acid moieties.[8] |
| Mass Spec. (ESI-) | [M-H]⁻ at m/z 200.0 | Electrospray ionization in negative mode is ideal for this acidic molecule, which will readily deprotonate to form the [M-H]⁻ ion. The observed mass should correspond to the calculated molecular weight of 201.10 g/mol . |
| Melting Point | High decomposition temperature. | The parent compound, 1H-pyrazole-3,5-dicarboxylic acid monohydrate, has a melting point of 292-295 °C with decomposition. The nitrated derivative is expected to have a similarly high melting or decomposition point due to strong intermolecular hydrogen bonding. |
| X-ray Cryst. | Definitive 3D structure. | For unambiguous structural confirmation, single-crystal X-ray diffraction is the gold standard. It would reveal bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding networks.[9] |
Safety, Handling, and Storage
Hazards:
-
The synthesis involves highly corrosive and oxidizing acids (H₂SO₄, HNO₃). All manipulations must be performed in a certified chemical fume hood with appropriate PPE.
-
Nitrated organic compounds can be energetic and may be sensitive to heat, shock, or friction. While this molecule has oxygen-rich functional groups, it should be handled with care.
-
The final product is expected to be an irritant. GHS classifications for similar compounds indicate potential for skin and eye irritation.[10]
Storage:
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from heat sources and reducing agents.
Potential Applications and Future Outlook
The unique trifunctional nature of 4-nitro-1H-pyrazole-3,5-dicarboxylic acid opens avenues for several research applications:
-
Medicinal Chemistry: It can serve as a rigid scaffold for the synthesis of novel therapeutic agents. The carboxylic acids can be converted to amides to explore structure-activity relationships, and the nitro group can be reduced to an amine, providing another point for diversification.[11][12]
-
Materials Science: As a multitopic ligand, it is an excellent candidate for constructing porous MOFs with potential applications in gas storage, separation, or catalysis. The nitro group can be used to tune the electronic properties and pore environment of the resulting framework.
-
Energetic Materials: The high nitrogen and oxygen content suggests potential for investigation as a component of energetic materials.
This guide provides a robust framework for the synthesis and characterization of this valuable chemical building block. By understanding the principles behind each step, researchers can confidently and safely produce and validate this compound for their specific applications.
References
-
PubChem. (n.d.). Pyrazole-3,5-dicarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Ching, N., Pan, L., Huang, X.-Y., & Li, J. (2000). 3,5-Pyrazoledicarboxylic acid monohydrate. Acta Crystallographica Section C: Crystal Structure Communications, 56(9), 1124–1125. Available from: [Link]
-
Radović, A., Giester, G., Tomić, Z. D., Kočović, D., & Jaćimović, Ž. K. (2023). Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate, C4H2N3BrO4·H2O. Zeitschrift für Kristallographie - New Crystal Structures, 238(5), 827-829. Available from: [Link]
-
Morzycki, J. W., & O'Doherty, G. A. (2006). Raman, FT-IR, and DFT studies of 3,5-pyrazoledicarboxylic acid and its Ce(III) and Nd(III) complexes. Journal of Raman Spectroscopy, 37(8), 833-840. Available from: [Link]
-
DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved from [Link]
-
Martinez, A. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 26(11), 3169. Available from: [Link]
-
PubChem. (n.d.). 4-Nitro-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Larina, L. I., & Lopyrev, V. A. (2007). 13C NMR chemical shifts (ppm) of C-nitropyrazoles. Russian Chemical Reviews, 76(5), 411-438. Available from: [Link]
-
ResearchGate. (2018). The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. Retrieved from [Link]
-
ResearchGate. (2018). The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic.... Retrieved from [Link]
-
Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). Current status of pyrazole and its biological activities. Current Medicinal Chemistry, 18(1), 11-35. Available from: [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). Retrieved from [Link]
-
The Royal Society of Chemistry. (2015). Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. Retrieved from [Link]
-
Al-Said, M. S., Ghorab, M. M., & Nissan, Y. M. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. Archiv der Pharmazie, 342(6), 352-359. Available from: [Link]
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. 3,5-PYRAZOLEDICARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. 3,5-PYRAZOLEDICARBOXYLIC ACID(3112-31-0) 1H NMR spectrum [chemicalbook.com]
- 6. 3,5-PYRAZOLEDICARBOXYLIC ACID(3112-31-0) IR Spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 4-Nitro-1H-pyrazole-3-carboxylic acid | C4H3N3O4 | CID 219739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
